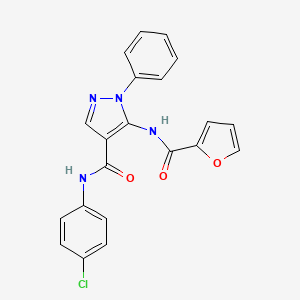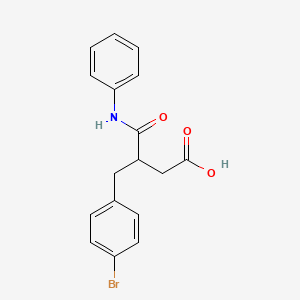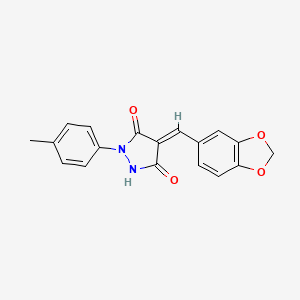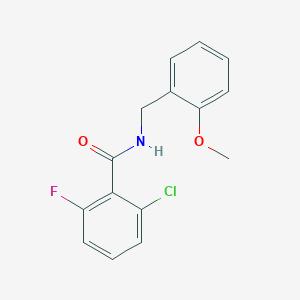
N-(4-chlorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide, also known as CPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPPC is a pyrazole derivative that has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties.
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide is not fully understood. However, it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to inhibit the activity of AKT, a protein kinase that plays a key role in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, induce apoptosis in cancer cells, and reduce blood glucose levels. It has also been shown to inhibit the activity of NF-κB and AKT.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities that make it a potential candidate for the development of therapeutics. However, N-(4-chlorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide also has some limitations. It has low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. It also has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on N-(4-chlorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide. One potential direction is to further investigate its anti-inflammatory properties and its potential for the treatment of inflammatory diseases. Another potential direction is to investigate its anti-cancer properties and its potential for the development of anti-cancer drugs. Furthermore, future research could focus on investigating the mechanism of action of N-(4-chlorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide and its potential targets. Finally, future research could investigate the bioavailability and pharmacokinetics of N-(4-chlorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide in vivo, which would be essential for its development as a therapeutic agent.
Synthesemethoden
N-(4-chlorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide can be synthesized using a multi-step reaction sequence starting from 4-chlorobenzaldehyde, furfural, and phenylhydrazine. The first step involves the condensation of 4-chlorobenzaldehyde and furfural to form 4-(2-furanyl)-3-(4-chlorophenyl)but-3-en-2-one. This intermediate is then reacted with phenylhydrazine to produce N-(4-chlorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide. The final product can be purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes N-(4-chlorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
N-(4-chlorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. It has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. This makes N-(4-chlorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide a potential candidate for the development of anti-cancer drugs.
Furthermore, N-(4-chlorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide has been shown to exhibit anti-diabetic properties by reducing blood glucose levels in diabetic rats. It has been shown to increase insulin sensitivity and improve glucose tolerance. This makes N-(4-chlorophenyl)-5-(2-furoylamino)-1-phenyl-1H-pyrazole-4-carboxamide a potential candidate for the treatment of diabetes.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-5-(furan-2-carbonylamino)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O3/c22-14-8-10-15(11-9-14)24-20(27)17-13-23-26(16-5-2-1-3-6-16)19(17)25-21(28)18-7-4-12-29-18/h1-13H,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECVDULLCRUOEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)Cl)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(4-chloro-2-nitrophenyl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4977438.png)
![3-(4-methoxybenzyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4977448.png)
![3-({[(1-{[(benzyloxy)carbonyl]amino}-2,2,2-trichloroethyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4977449.png)

![N-(2-{[4-(aminosulfonyl)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)benzamide hydrobromide](/img/structure/B4977475.png)
![N-benzyl-2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4977481.png)

![1-(2-chlorophenyl)-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4977492.png)
![ethyl 2-[3-(1,3-benzothiazol-2-ylthio)-2,5-dioxo-1-pyrrolidinyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4977502.png)

![2-(5-{[1-(4-bromo-2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4977512.png)
![4-[3-(2-ethylphenoxy)propyl]morpholine oxalate](/img/structure/B4977519.png)
![(3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4977520.png)